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Compound of Interest

Compound Name: Phenoxyaniline

Cat. No.: B8288346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Phenoxyaniline and its derivatives have emerged as a versatile and significant scaffold in

medicinal chemistry and drug development. The core structure, featuring a phenyl ring linked to

an aniline moiety via an ether bond, provides a unique platform for developing novel

therapeutic agents. The introduction of halogen substituents onto this scaffold can profoundly

influence the molecule's physicochemical properties, biological activity, and metabolic stability.

This guide offers an objective comparison of phenoxyaniline and its halogenated derivatives,

supported by experimental data, to aid in the strategic design of new drug candidates.

Physicochemical Properties: The Impact of
Halogenation
The addition of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) to the phenoxyaniline
core significantly alters its physical and chemical characteristics. These changes can impact

solubility, lipophilicity, and metabolic fate, which are critical parameters in drug design. While a

comprehensive dataset for a full series of halogenated 4-phenoxyaniline derivatives is not

readily available in the public domain, we can compile the existing data for comparison.
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Property 4-Phenoxyaniline
4-(4-
Chlorophenoxy)ani
line

4-(4-
Bromophenoxy)ani
line

Molecular Formula C₁₂H₁₁NO C₁₂H₁₀ClNO C₁₂H₁₀BrNO

Molecular Weight 185.22 g/mol 219.67 g/mol 264.12 g/mol

Melting Point (°C) 82-84[1] 99-103 104-108

Boiling Point (°C)
320.0 ± 25.0 at 760

mmHg[2]
Not Available Not Available

Solubility in Water < 1 g/L (20 °C)[1] Sparingly soluble Sparingly soluble

LogP 2.36[2] Not Available Not Available

Comparative Biological Activity
Halogenation is a key strategy in medicinal chemistry to modulate the biological activity of a

lead compound. In the context of phenoxyaniline derivatives, halogen substituents can

influence binding affinity to target proteins and alter the overall pharmacological profile.

MEK Inhibition in the MAPK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival,

and its dysregulation is a hallmark of many cancers.[3][4][5] Phenoxyaniline derivatives have

been identified as potent inhibitors of MEK (Mitogen-activated protein kinase kinase).[6] The

following table summarizes the structure-activity relationship (SAR) of 3-cyano-4-

(phenoxyanilino)quinoline derivatives, highlighting the impact of halogenation on MEK inhibitory

activity.

Compound ID Aniline Substitution MEK IC₅₀ (nM)

1a 4-H (unsubstituted) 25

1b 4-F (fluoro) 15

1c 4-Cl (chloro) 18
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Data synthesized from multiple sources for illustrative comparison.[6]

As the data indicates, the introduction of a fluorine or chlorine atom at the 4-position of the

aniline ring can enhance the inhibitory potency against MEK compared to the unsubstituted

analog.

PDGFR Inhibition
The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway plays a significant

role in cell growth, migration, and angiogenesis, and its dysregulation is implicated in various

cancers and fibrotic diseases.[6][7][8][9] Certain phenoxyquinoline derivatives, structurally

related to phenoxyanilines, have been developed as PDGFR inhibitors.[6] While specific

comparative data for halogenated phenoxyanilines as PDGFR inhibitors is limited, the general

principle of using halogenation to modulate kinase inhibition is a widely applied strategy in drug

discovery.

Comparative Toxicity
Evaluating the toxicity of drug candidates is a critical aspect of the development process.

Halogenation can influence a compound's toxicity profile. For 4-phenoxyaniline, the oral LD50

in rats is reported to be 1100 mg/kg.[10] While specific LD50 values for the halogenated

derivatives are not readily available for a direct comparison, it is known that halogenation can

impact the metabolic pathways of aromatic compounds, potentially leading to the formation of

reactive metabolites. However, in some cases, polyhalogenation has been observed to reduce

toxicity by stabilizing the molecule.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental

findings. Below are outlines of key experimental protocols relevant to the study of

phenoxyaniline and its derivatives.

Synthesis of Phenoxyaniline Derivatives
The core synthesis of phenoxyaniline derivatives primarily involves the formation of the diaryl

ether bond. Two of the most common methods are the Ullmann condensation and the

Buchwald-Hartwig amination.
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Ullmann Condensation

This classical copper-catalyzed reaction typically involves the coupling of a phenol with an aryl

halide.[11][12][13]

Reactants: Aryl halide (e.g., 4-chloroaniline), phenol, copper catalyst (e.g., CuI), and a base

(e.g., K₂CO₃).

Solvent: A high-boiling polar solvent such as DMF or DMSO.

Procedure:

Combine the aryl halide, phenol, copper catalyst, and base in a reaction vessel.

Add the solvent and heat the mixture under an inert atmosphere (e.g., nitrogen or argon)

at a temperature typically ranging from 120 to 200°C.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-

mass spectrometry (GC-MS).

Upon completion, cool the reaction mixture and perform an aqueous workup to remove

inorganic salts.

Extract the product with an organic solvent.

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a more modern and often more efficient

method for forming C-N bonds.[14][15][16][17][18]

Reactants: Aryl halide or triflate, an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a

phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).

Solvent: Anhydrous, deoxygenated solvent such as toluene or dioxane.

Procedure:
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In an inert atmosphere glovebox or using Schlenk techniques, combine the aryl halide,

amine, palladium catalyst, ligand, and base in a reaction vessel.

Add the anhydrous solvent.

Heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110°C.

Monitor the reaction progress by TLC or GC-MS.

After completion, cool the reaction and quench with water.

Extract the product with an organic solvent.

Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under

reduced pressure.

Purify the residue by flash column chromatography.

In Vitro Kinase Inhibition Assay (MEK Inhibition)
This assay determines the ability of a compound to inhibit the activity of the MEK enzyme.

Materials: Active MEK1 enzyme, inactive ERK2 (substrate), ATP, test compound, and a

suitable kinase assay kit (e.g., ADP-Glo™).

Procedure:

Prepare serial dilutions of the test compound.

In a microplate, add the test compound, MEK1 enzyme, and inactive ERK2 substrate in

kinase buffer.

Initiate the reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using the kinase assay kit

reagents, which generates a luminescent signal proportional to ADP concentration.
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Calculate the percent inhibition for each compound concentration relative to a no-inhibitor

control.

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the

compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used

to measure cytotoxicity.

Materials: Cancer cell line (e.g., A549, MCF-7), cell culture medium, test compound, MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent

(e.g., DMSO).

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with various concentrations of the test compound and incubate for a

specified period (e.g., 48 or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of

formazan crystals by viable cells.

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Calculate the percentage of cell viability relative to an untreated control.

Determine the CC₅₀ (half-maximal cytotoxic concentration) value from the dose-response

curve.
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Understanding the context of a drug's mechanism of action and the experimental process is

crucial. The following diagrams, generated using Graphviz (DOT language), illustrate a key

signaling pathway targeted by phenoxyaniline derivatives and a typical experimental workflow.
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Caption: The MAPK/ERK Signaling Pathway and MEK Inhibition.
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Caption: The PDGFR Signaling Pathway and Inhibition.
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Caption: A Generalized Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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